molecular formula C6H6F3NO4 B1661745 Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate CAS No. 94609-23-1

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B1661745
CAS No.: 94609-23-1
M. Wt: 213.11 g/mol
InChI Key: ADLCTQSTKWOPJT-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate: is a chemical compound with the molecular formula C6H5F3NO4 This compound is known for its unique structure, which includes a trifluoromethyl group, a hydroxyimino group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate typically involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oximes and esters. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluorocrotonate
  • Ethyl trifluoroacetate

Uniqueness

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is unique due to the presence of both the hydroxyimino and trifluoromethyl groups. This combination of functional groups imparts distinct reactivity and potential applications compared to other similar compounds. The hydroxyimino group provides additional sites for hydrogen bonding and nucleophilic attack, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Biological Activity

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is a synthetic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a hydroxyimino group. This compound has garnered attention in the fields of chemistry and biology due to its significant biological activity and potential applications in drug discovery.

  • Molecular Formula : C₆H₅F₃N₁O₄
  • Molecular Weight : Approximately 213.11 g/mol
  • CAS Number : 94609-23-1

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions. Common solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate are used to facilitate the reaction. The overall process can be summarized as follows:

  • Formation of Oxime : Ethyl 4,4,4-trifluoro-2-butynoate reacts with hydroxylamine to form an oxime intermediate.
  • Esterification : The oxime is subsequently esterified to yield the final product.

Biological Activity

This compound exhibits various biological activities that make it a valuable compound for research:

  • Enzyme Inhibition : The hydroxyimino group allows the compound to interact with enzyme active sites through hydrogen bonding, potentially inhibiting enzymatic activity. This property positions it as a candidate for drug development targeting specific enzymatic pathways.
  • Model Substrate : It serves as a model substrate for studying enzyme-catalyzed reactions involving oximes and esters, providing insights into enzymatic mechanisms.

The mechanism of action involves the interaction of this compound with specific molecular targets. The hydroxyimino group can form stable interactions with enzyme active sites, while the trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameCAS NumberUnique Features
Ethyl 4,4,4-trifluoro-2-butynoate372-31-6Lacks hydroxyimino group; simpler structure
Ethyl 4,4,4-trifluorocrotonateNot listedContains a double bond; different reactivity
Ethyl trifluoroacetateNot listedContains an acetic acid derivative; different applications

The combination of the hydroxyimino and trifluoromethyl groups in this compound provides distinct reactivity compared to other compounds. The hydroxyimino group enhances nucleophilicity and allows for additional hydrogen bonding interactions.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential role in drug design aimed at these enzymes.
  • Pharmacological Applications : Preliminary studies have shown that derivatives of this compound exhibit promising pharmacological properties that could lead to the development of new therapeutic agents targeting various diseases.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLCTQSTKWOPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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